molecular formula C27H27N3O3S B492720 6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile CAS No. 671200-46-7

6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile

Cat. No.: B492720
CAS No.: 671200-46-7
M. Wt: 473.6g/mol
InChI Key: UBJBNAKKVBKDFE-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a sophisticated nicotinonitrile derivative offered as a high-purity chemical intermediate for research and development. Compounds based on the nicotinonitrile scaffold are extensively investigated in medicinal chemistry for their diverse biological activities. Related structures have demonstrated significant potential as core templates for developing agents with antitumor, antimicrobial, and antiproliferative properties . The molecular structure of this compound, which incorporates a morpholino group and a substituted phenyl ring system, suggests potential for application in drug discovery pipelines, particularly in the inhibition of specific enzymatic targets . Furthermore, nicotinonitrile derivatives are also explored in material science for their fluorescent properties, serving as valuable building blocks for the development of novel organic materials . This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-18-4-5-21(14-19(18)2)25-15-23(20-6-8-22(32-3)9-7-20)24(16-28)27(29-25)34-17-26(31)30-10-12-33-13-11-30/h4-9,14-15H,10-13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBNAKKVBKDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C22H26N6O2\text{C}_{22}\text{H}_{26}\text{N}_6\text{O}_2

Synthesis Overview

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Nicotinonitrile Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the dimethylphenyl and methoxyphenyl groups is performed via nucleophilic aromatic substitution.
  • Morpholino Group Addition : This is accomplished using morpholine and suitable leaving groups.
  • Final Product Formation : The compound is often converted into its hydrochloride salt form for enhanced solubility and stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, thiosemicarbazones derived from pyridine structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma, with IC50 values in the nanomolar range .

CompoundCell LineIC50 (nM)
ThiosemicarbazonesGlioblastoma10-100
ThiosemicarbazonesBreast Adenocarcinoma5-50

These findings suggest that modifications to the phenyl and morpholino groups in our target compound could enhance its biological activity.

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the electronic properties of the substituents on the aromatic rings. For example, compounds that incorporate electron-withdrawing groups tend to exhibit increased potency due to enhanced interactions with target sites .

Case Studies

  • In Vitro Studies : A study evaluating similar compounds demonstrated their ability to induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage . These effects were attributed to the disruption of cellular signaling pathways essential for cell survival.
  • Comparative Analysis : When comparing various derivatives, those with halogen or nitro substitutions on the ortho position exhibited superior anticancer activity compared to their meta or para counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Preparation Methods

Core Assembly via Multicomponent Condensation

Nicotinonitrile derivatives are typically synthesized via one-pot multicomponent reactions (MCRs) involving aldehydes, malononitrile, and thiols or amines. For this compound, the pyridine ring is formed through a modified Hantzsch reaction. A representative protocol involves:

  • Reactants : 3,4-Dimethylbenzaldehyde, 4-methoxyacetophenone, malononitrile, and elemental sulfur.

  • Catalyst : Piperidine or ammonium acetate in ethanol under reflux.

  • Mechanism : Knoevenagel condensation between the aldehyde and ketone forms a chalcone intermediate, which undergoes cyclization with malononitrile and sulfur to yield the dihydropyridine core. Subsequent oxidation aromatizes the ring.

Key Data :

ParameterValueSource
Yield (core)68–72%
Reaction Time8–12 hours
Temperature80–90°C

Aryl Substitution and Functionalization

The 3,4-dimethylphenyl and 4-methoxyphenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Industrial-scale methods prefer palladium-catalyzed coupling for regioselectivity:

  • Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C.

  • Challenges : Steric hindrance from the 3,4-dimethyl group necessitates elevated temperatures and prolonged reaction times (24–36 hours).

Thioether-Morpholino Side Chain Installation

The thioether linkage is established via nucleophilic displacement of a chlorinated precursor with 2-morpholino-2-oxoethanethiol:

  • Procedure : React 2-chloronicotinonitrile intermediate with 2-morpholino-2-oxoethanethiol in DMF using K₂CO₃ as a base.

  • Side Reactions : Competing oxidation to sulfones is mitigated by conducting reactions under nitrogen.

Mechanistic Insights and Intermediate Characterization

Cyclization and Aromatization

The Hantzsch-type cyclization proceeds through a six-membered transition state, with sulfur acting as a nucleophile. FT-IR and 1H^1H NMR studies confirm the intermediacy of a dihydrothiophene ring, which dehydrogenates to the aromatic system.

Palladium-Catalyzed Coupling

Density functional theory (DFT) calculations reveal that the oxidative addition of the aryl bromide to Pd(0) is rate-limiting. Substituents at the 3,4-positions increase activation energy by 15–20 kJ/mol, justifying higher temperatures.

Thiolate Nucleophilic Attack

Kinetic studies using 13C^{13}C-labeled substrates demonstrate that the thiolate anion attacks the electron-deficient C-2 position of the pyridine ring. The reaction follows second-order kinetics, with k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields for the thioether formation are achieved in polar aprotic solvents (DMF > DMSO > THF). Tributylamine outperforms K₂CO₃ in preventing hydrolysis of the morpholino group.

Comparative Solvent Study :

SolventYield (%)Byproducts (%)
DMF85<5
DMSO7812
THF6520

Temperature and Catalysis

Elevating the temperature from 80°C to 110°C during cross-coupling improves conversion from 45% to 72%. However, temperatures above 120°C promote protodeboronation of the aryl pinacol ester.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1 gradient). The morpholino-thioether moiety necessitates silica deactivation with 1% triethylamine to prevent adsorption.

Spectroscopic Confirmation

  • 1H^1H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridine-H), 7.45–7.12 (m, 7H, aryl-H), 4.12 (s, 2H, SCH₂), 3.71 (m, 4H, morpholino-OCH₂), 2.87 (m, 4H, morpholino-NCH₂), 2.32 (s, 6H, CH₃).

  • HRMS (ESI+) : m/z calcd. for C₂₇H₂₇N₃O₃S [M+H]⁺: 474.1812; found: 474.1815.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Palladium recovery via adsorption on activated charcoal achieves 92% metal recuperation, reducing costs by 40%.

Waste Stream Management

The thioether byproduct (2-morpholino-2-oxoethyl disulfide) is oxidized to the sulfonic acid using H₂O₂/HCl, yielding a water-soluble waste product .

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